molecular formula C14H10F3NO2 B12521930 (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one CAS No. 676578-90-8

(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one

Cat. No.: B12521930
CAS No.: 676578-90-8
M. Wt: 281.23 g/mol
InChI Key: TZHZQWWZCXQJQC-UHFFFAOYSA-N
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Description

(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline.

    Condensation Reaction: The key step involves a condensation reaction between 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the imine intermediate.

    Isomerization: The imine intermediate undergoes isomerization to yield the (3E)-isomer of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Condensation: Utilizing efficient catalysts to promote the condensation reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and phenyl groups.

    Reduction Products: Amino derivatives resulting from the reduction of the imine group.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imine group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one: Unique due to the combination of trifluoromethyl, furan, and phenyl groups.

    (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-2-one: Similar structure but with a different position of the imine group.

    (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-3-one: Another isomer with the imine group at a different position.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and phenyl groups contribute to its reactivity and potential biological activity.

Properties

CAS No.

676578-90-8

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

4,4,4-trifluoro-1-(furan-2-yl)-3-phenyliminobutan-1-one

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)13(18-10-5-2-1-3-6-10)9-11(19)12-7-4-8-20-12/h1-8H,9H2

InChI Key

TZHZQWWZCXQJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CO2)C(F)(F)F

Origin of Product

United States

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